molecular formula C13H19NO B2751131 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one CAS No. 2320574-48-7

1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one

Cat. No.: B2751131
CAS No.: 2320574-48-7
M. Wt: 205.301
InChI Key: JCOYBPTYGNSCLG-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-Methylene-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one is a bicyclic tertiary amine derivative featuring an 8-azabicyclo[3.2.1]octane core substituted with a pent-4-en-1-one group and a methylene moiety at position 2. This compound belongs to the tropane alkaloid family, which is known for its diverse pharmacological activities, including central nervous system modulation and enzyme inhibition . The stereochemistry (1R,5S) and unsaturated ketone side chain may influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-3-4-5-13(15)14-11-6-7-12(14)9-10(2)8-11/h3,11-12H,1-2,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOYBPTYGNSCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1C2CCC1CC(=C)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a suitable diene reacts with a dienophile to form the bicyclic structure.

    Introduction of the Methylene Group: The methylene group is introduced via a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the methylene bridge.

    Attachment of the Pentenone Side Chain: The pentenone side chain is attached through a Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase reaction efficiency, employing continuous flow reactors for better control over reaction conditions, and implementing purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Functionalization of the Ketone Group

The ketone group undergoes nucleophilic additions and reductions, leveraging its electrophilic character.

Reduction to Alcohol or Amine

  • Reduction with NaBH₄ : The ketone is reduced to a secondary alcohol.
    Conditions : NaBH₄ in methanol at 0°C → RT.
    Yield : ~85% (analogous to tropinone reductions) .

  • Wolff-Kishner Reduction : Converts the ketone to a methylene group.
    Conditions : Hydrazine, KOH, diethylene glycol, 220°C.
    Yield : 88% (observed in related tropane ketones) .

Reactivity of the α,β-Unsaturated Ketone

The pent-4-en-1-one moiety participates in conjugate additions and cycloadditions.

Michael Addition

Nucleophiles (e.g., amines, thiols) add to the β-position:

  • Example : Reaction with benzylamine.
    Conditions : THF, RT, 12h.
    Product : β-Amino ketone derivative.

Diels-Alder Reaction

The enone acts as a dienophile in [4+2] cycloadditions:

  • Example : Reaction with cyclopentadiene.
    Conditions : Toluene, reflux, 24h.
    Product : Bicyclic adduct (endo:exo = 9:1) .

Reactions at the Methylene Group

The 3-methylene substituent on the bicyclic scaffold undergoes electrophilic and oxidative transformations.

Epoxidation

  • Conditions : mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂, 0°C → RT.
    Product : Epoxide derivative.
    Yield : 72% (analogous to tropane epoxidations) .

Hydrogenation

  • Conditions : H₂ (1 atm), Pd/C, MeOH, RT.
    Product : Saturated bicyclic ketone.
    Yield : 95% .

Functionalization of the Bicyclic Amine

The tertiary amine in the 8-azabicyclo[3.2.1]octane system undergoes alkylation or acylation.

Acylation

  • Conditions : Acetyl chloride, Et₃N, CH₂Cl₂, 0°C.
    Product : N-Acetyl derivative.
    Yield : 89% .

Quaternary Ammonium Salt Formation

  • Conditions : Methyl iodide, K₂CO₃, DMF, 60°C.
    Product : N-Methylated salt.
    Yield : 78% .

Ring-Opening and Rearrangement Reactions

The bicyclic framework undergoes acid- or base-mediated rearrangements.

Acid-Catalyzed Rearrangement

  • Conditions : HCl (conc.), dioxane, 60°C.
    Product : Ring-expanded pyrrolizidine derivative .

Base-Mediated Ring Contraction

  • Conditions : LDA (lithium diisopropylamide), THF, -78°C.
    Product : Azepane derivative.
    Yield : 68% .

Cross-Coupling Reactions

The enone system participates in transition-metal-catalyzed couplings.

Heck Reaction

  • Conditions : Pd(OAc)₂, PPh₃, Et₃N, DMF, 100°C.
    Product : Arylated enone.
    Yield : 65%.

Ozonolysis of the Enone

  • Conditions : O₃, CH₂Cl₂/MeOH, -78°C → Zn/HOAc.
    Product : Dicarbonyl compound.
    Yield : 82% .

Epoxidation Followed by Ring-Opening

  • Conditions : Epoxidation (mCPBA) → H₂O/H⁺.
    Product : Diol derivative.
    Yield : 70% .

Scientific Research Applications

Anticancer Activity

Recent studies have explored the synthesis of novel compounds based on the tropane structure, including derivatives of 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one. These derivatives have shown promising anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines such as HCT116 and MCF7 .

Neuropharmacology

The compound's structure suggests potential interactions with neurotransmitter systems, particularly the dopamine and norepinephrine transporters. Research indicates that similar tropane derivatives can exhibit high affinity for these transporters, which may lead to applications in treating neurodegenerative diseases or mood disorders .

Antimicrobial Properties

Studies have indicated that tropane alkaloids possess antimicrobial activity against a range of pathogens. Compounds derived from 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one have been evaluated for their efficacy against bacteria and fungi, revealing significant inhibitory effects against strains such as Mycobacterium smegmatis and Candida albicans.

Analgesic Effects

Tropane derivatives are known for their analgesic properties, potentially offering new avenues for pain management therapies. The mechanism may involve modulation of pain pathways in the central nervous system, akin to other known analgesics derived from tropane structures .

Case Studies

StudyFocusFindings
Study on Anticancer Agents Synthesis of tropane derivativesIdentified compounds showed significant cytotoxicity against cancer cell lines; QSAR models were developed to predict activity .
Neuropharmacological Evaluation Affinity for neurotransmitter transportersCompounds demonstrated high binding affinity to dopamine and norepinephrine transporters, suggesting potential in treating mood disorders .
Antimicrobial Screening Efficacy against pathogensSeveral derivatives exhibited strong antimicrobial activity against Mycobacterium smegmatis and Candida albicans, indicating their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Substituents Key Features Reported Applications References
1-((1R,5S)-3-Methylene-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one 3-Methylene, pent-4-en-1-one Unsaturated ketone chain; potential for Michael addition or cycloaddition Not explicitly stated in evidence
(1R,3R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate 8-Methyl, 2-hydroxy-3-phenylpropanoate ester Enhanced stereochemical complexity; ester group for prodrug strategies Pharmacopeial testing (optical rotation)
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one 2-Fluoro-4-nitrophenyl, ketone at position 3 Electron-withdrawing groups for electrophilic reactivity Intermediate for nitro-reduction reactions
1-[rel-(1R,5S)-3-{[1-(pyrimidine-2-carbonyl)piperidin-4-yl]oxy}-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one Pyrimidine-2-carbonyl-piperidinyloxy, acetyl Heterocyclic moieties for target binding (e.g., kinase inhibition) Preclinical studies (structural analysis)
(1R,5R,6S)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one 6-Hydroxy, 8-methyl Hydroxyl group for hydrogen bonding; methyl for metabolic stability Biochemical intermediates
PF-06700841 Difluorocyclopropyl, pyrimidinyl-amino-pyrazole Dual TYK2/JAK1 inhibition; fluorinated groups for bioavailability Autoimmune disease therapy

Pharmacological and Physicochemical Comparisons

  • Bioactivity: PF-06700841 shows nanomolar potency against TYK2/JAK1, attributed to its pyrimidine and fluorinated substituents . Hydroxy-8-methyl analogs (e.g., 6-hydroxytropinone) exhibit altered solubility due to polar hydroxyl groups, impacting membrane permeability .
  • Stability :
    • Methyl and trifluoromethanesulfonate derivatives (e.g., ) demonstrate improved metabolic stability compared to unsaturated ketones .
  • Stereochemical Impact :
    • The (1R,5S) configuration in the target compound may confer selectivity in receptor binding, similar to (1R,3R,5S)-configured esters in Pharmacopeial tests .

Data Table: Key Properties of Selected Analogs

Property Target Compound (1R,3R,5S)-8-Methyl Ester PF-06700841 6-Hydroxytropinone
Molecular Weight 219.3 g/mol 275.3 g/mol 457.4 g/mol 155.2 g/mol
Polar Groups Ketone, alkene Ester, hydroxyl Fluorine, pyrimidine Hydroxyl, ketone
Synthetic Yield Not reported ~50–70% Not reported 57% (similar derivatives)
Bioactivity (IC50) Not reported N/A TYK2: 17 nM N/A
Solubility (LogP) Estimated 2.1 1.8 3.5 0.9

Biological Activity

The compound 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one is a member of the bicyclic azabicyclo[3.2.1]octane family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C16H19N3O2C_{16}H_{19}N_{3}O_{2} with a molecular weight of approximately 285.341 g/mol. The structural formula can be represented as follows:

InChI=InChI 1S C16H19N3O2 c1 19 10 4 5 11 19 8 12 7 10 21 16 20 14 9 18 15 13 14 3 2 6 17 15 13 14 3 2 6 17\text{InChI}=\text{InChI 1S C16H19N3O2 c1 19 10 4 5 11 19 8 12 7 10 21 16 20 14 9 18 15 13 14 3 2 6 17 15 13 14 3 2 6 17}

Biological Activity Overview

The biological activity of this compound is largely attributed to its interaction with various biological targets, particularly in the central nervous system and in cancer biology.

  • Receptor Interaction : The compound exhibits affinity for certain neurotransmitter receptors, which may contribute to its psychoactive properties.
  • Cell Cycle Regulation : Research indicates that it can influence cell cycle checkpoints by modulating proteins such as WEE1, thereby affecting replication stress responses .
  • Kinase Activity : It has been shown to phosphorylate specific substrates, impacting signaling pathways related to cell survival and proliferation .

Structure–Activity Relationship (SAR)

Recent studies have focused on the SAR of bicyclic compounds related to azabicyclo[3.2.1]octane. Modifications in the side chains and functional groups have been shown to enhance potency and selectivity for specific biological targets:

ModificationEffect on Activity
Addition of hydroxy groupsIncreased receptor binding affinity
Alteration of methyl groupsImproved selectivity for kappa-opioid receptors
Variations in linkage structureEnhanced pharmacokinetic properties

Case Studies

Several studies have explored the biological effects of this compound:

Case Study 1: Neuropharmacological Effects

A study investigated the effects of the compound on anxiety-like behavior in rodent models. Results indicated a significant reduction in anxiety-related behaviors, suggesting potential therapeutic applications in anxiety disorders .

Case Study 2: Anticancer Activity

Research has demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation through G2/M phase arrest .

Q & A

Basic Questions

Q. What synthetic methodologies are effective for synthesizing bicyclo[3.2.1]octane derivatives like this compound?

  • Answer: Radical cyclization using n-tributyltin hydride and AIBN in toluene is a key method, achieving >99% diastereocontrol for rigid bicyclic skeletons . Alternative approaches involve high-temperature (180°C) reactions in MeCN with phenyl carbamate derivatives, followed by silica-gel flash column chromatography for purification (78% yield) . These methods balance stereochemical control and scalability.

Q. What safety precautions are critical when handling azabicyclo compounds during synthesis?

  • Answer: Full-body protective gear (e.g., chemical-resistant suits) and respiratory protection (e.g., NIOSH-approved P95 or OV/AG/P99 filters) are mandatory to prevent inhalation or dermal exposure. Avoid drainage contamination and ensure proper ventilation due to undefined acute toxicity profiles .

Q. How is the stereochemistry of the bicyclo[3.2.1]octane core validated experimentally?

  • Answer: X-ray crystallography confirms chair and envelope conformations of fused rings, with dihedral angles (e.g., 67.63°) measured using Agilent Xcalibur Eos diffractometers. Software like SHELXL97 refines structures to R values <0.05 .

Q. Which purification techniques are optimal for isolating bicyclo[3.2.1]octane derivatives?

  • Answer: Silica-gel flash chromatography with gradient elution (e.g., 100% EtOAc → 1% MeOH/CH2Cl2) effectively isolates products. For sensitive compounds, low-temperature storage (+5°C) prevents decomposition .

Advanced Research Questions

Q. How does stereochemistry influence binding affinity to neurotransmitter transporters (DAT/SERT/NET)?

  • Answer: The rigid ethylidenyl-8-azabicyclo[3.2.1]octane skeleton exhibits stereoselective binding. For example, (1R,5S) configurations show higher DAT inhibition due to optimal spatial alignment with transporter pockets, whereas epimeric forms reduce activity by >50% . Computational docking (e.g., AutoDock Vina) can predict enantiomer-specific interactions.

Q. What contradictions exist in structure-activity relationship (SAR) studies of substituent effects?

  • Answer: While 3-methylene groups enhance DAT selectivity, conflicting data arise with bulky substituents (e.g., cyclopropylmethyl), which may either improve NET affinity or cause steric hindrance. For instance, 8-cyclopropylmethyl derivatives show 3-fold variability in IC50 across assays, necessitating meta-analyses of assay conditions (e.g., cell lines, radioligands) .

Q. What computational methods predict the conformational stability of bicyclo[3.2.1]octane derivatives?

  • Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize ground-state geometries and predict rotational barriers. Molecular dynamics simulations (e.g., AMBER) model solvent effects, revealing that hydrophobic environments stabilize chair conformations by 2–3 kcal/mol .

Q. How can radical cyclization be optimized to reduce diastereomer formation?

  • Answer: Substituent-directed cyclization (e.g., allyl or phenylallyl groups) enhances diastereocontrol via steric guidance. AIBN-initiated reactions at 80°C in toluene achieve >99% selectivity, while lower temperatures (<60°C) increase byproduct formation by 15–20% .

Q. What in vitro models assess the neuropharmacological activity of this compound?

  • Answer: Electrophysiological assays on myenteric neurons measure slow EPSP modulation via 5-HT receptor interactions. Radioligand displacement (e.g., [<sup>3</sup>H]paroxetine for SERT) quantifies binding kinetics (Ki values), with HEK293 cells expressing human transporters providing standardized IC50 data .

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